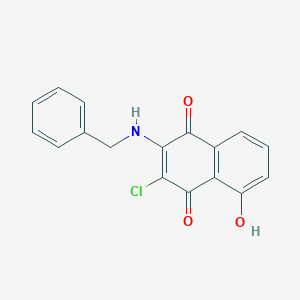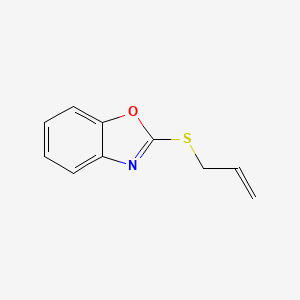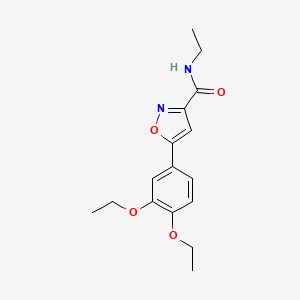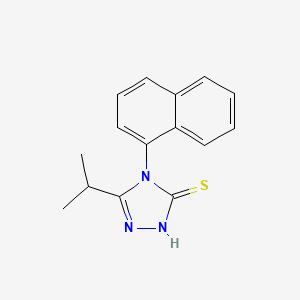![molecular formula C19H19N5O2 B11048704 10-amino-N-(2,4-dimethylphenyl)-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B11048704.png)
10-amino-N-(2,4-dimethylphenyl)-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-amino-N-(2,4-dimethylphenyl)-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic compounds known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-amino-N-(2,4-dimethylphenyl)-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide typically involves the condensation of 1,2-benzenediamine with an appropriate aldehyde, followed by cyclization and amidation reactions . The reaction conditions often include the use of catalysts such as acids or bases to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity . The pathways involved may include the disruption of DNA synthesis or the inhibition of protein kinases, which are crucial for cell division and growth .
Comparison with Similar Compounds
Similar Compounds
2-phenylbenzimidazole: Known for its antimicrobial and anticancer properties.
5,6-dimethylbenzimidazole: A component of vitamin B12 and exhibits various biological activities.
N-methylbenzimidazole: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
10-amino-N-(2,4-dimethylphenyl)-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzimidazole derivatives . Its potential as a multifunctional agent in medicinal chemistry makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H19N5O2 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
10-amino-N-(2,4-dimethylphenyl)-2-oxo-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide |
InChI |
InChI=1S/C19H19N5O2/c1-11-7-8-13(12(2)9-11)21-18(26)16-10-17(25)22-19-23(16)14-5-3-4-6-15(14)24(19)20/h3-9,16H,10,20H2,1-2H3,(H,21,26) |
InChI Key |
YLTNCFXMVPFTEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CC(=O)N=C3N2C4=CC=CC=C4N3N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-chloro-4-(1H-imidazol-1-yl)phenyl]-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide](/img/structure/B11048628.png)
![6-Methoxy-2-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B11048635.png)

![1-(4-chlorophenyl)-3-{4-[4-(methylsulfonyl)phenyl]piperazin-1-yl}-1H-pyrrole-2,5-dione](/img/structure/B11048649.png)
![(4-Amino[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone](/img/structure/B11048650.png)



![2,4-Diamino-10-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3-nitrophenyl)-6-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile](/img/structure/B11048667.png)
![Ethyl 4-{[(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate](/img/structure/B11048672.png)
![6-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048681.png)

![5-(4-chlorophenyl)-6-(3,4-dimethoxyphenyl)-7-(4-ethoxyphenyl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11048692.png)

